molecular formula C11H16N2O B2505704 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one CAS No. 1497927-18-0

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one

Cat. No.: B2505704
CAS No.: 1497927-18-0
M. Wt: 192.262
InChI Key: JQCPGQVJZMXZRB-UHFFFAOYSA-N
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Description

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a bicyclic organic compound featuring a cyclopentanone core substituted with a 1,3-dimethylpyrazole moiety via a methylene bridge. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (calculated). This compound is cataloged as a building block in synthetic chemistry, primarily used in pharmaceutical and agrochemical research due to its dual functionality: the cyclopentanone group offers ketone reactivity, while the pyrazole ring provides heterocyclic diversity .

Key structural features:

  • Cyclopentanone backbone: A five-membered cyclic ketone, enabling nucleophilic additions or condensations.
  • 1,3-Dimethylpyrazole substituent: A nitrogen-rich heterocycle with two methyl groups at positions 1 and 3, enhancing steric and electronic stability.

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-10(13(2)12-8)7-9-4-3-5-11(9)14/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCPGQVJZMXZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC2CCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with cyclopentanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific applications of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been tested for their efficacy in reducing inflammation in various models:

  • Carrageenan-induced paw edema model : Compounds showed significant reduction in edema compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related pyrazole derivatives indicates promising results against various bacterial strains:

  • In vitro studies : Compounds exhibited activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anticancer Properties

The pyrazole scaffold is known for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation:

  • Cell line studies : Certain pyrazole derivatives have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that integrate cyclization and functionalization techniques. Common methods include:

  • Condensation reactions : These reactions are crucial for forming the pyrazole ring and integrating it with the cyclopentanone structure.

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional drugs like diclofenac sodium .

Case Study 2: Antimicrobial Screening

In a comparative study by Argade et al., several pyrazole compounds were synthesized and evaluated for their antimicrobial activities against E. coli, S. aureus, and other pathogens. The findings revealed that some compounds demonstrated significant antibacterial effects, suggesting the potential application of these derivatives in treating infections .

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Data for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₂H₁₆N₂O 204.27 1,3-Dimethylpyrazole, methylene bridge Building block for drug discovery
2-(Dimethylphosphoryl)cyclopentan-1-one C₇H₁₃O₂P 160.15 Dimethylphosphoryl group Potential ligand for metal coordination
1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde C₁₀H₉NO₂ 175.19 Indole-carbaldehyde hybrid Intermediate in alkaloid synthesis
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Varies (e.g., C₈H₇N₃O₂S) ~225–250 Thiophene-pyrazole hybrids Anticandidal agents (reported in 2012)

Structural and Electronic Differences

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound provides steric bulk and electron-withdrawing character compared to the dimethylphosphoryl group in C₇H₁₃O₂P, which introduces stronger dipole interactions . The indole-carbaldehyde analog (C₁₀H₉NO₂) lacks the pyrazole ring but includes an aromatic indole system, favoring π-π stacking in supramolecular assemblies .

Reactivity: Cyclopentanone derivatives with electron-deficient substituents (e.g., phosphoryl groups) exhibit higher reactivity toward nucleophiles than pyrazole-containing analogs. Pyrazole-methylated compounds like the target molecule show enhanced metabolic stability compared to non-methylated analogs, as methyl groups reduce susceptibility to oxidative degradation .

Biological Activity

The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a member of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula for this compound is C11H15N3C_{11}H_{15}N_3. The compound features a cyclopentane ring linked to a pyrazole moiety, which is substituted with methyl groups at positions 1 and 3.

Synthesis:
The synthesis typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentanone under specific conditions, often utilizing catalysts such as toluene or ethanol at elevated temperatures. This method allows for the efficient formation of the desired compound with high purity and yield .

Antimicrobial Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. In vitro studies demonstrated that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF) production at concentrations comparable to standard antibiotics .

Anticancer Properties

The pyrazole scaffold is recognized for its potential in cancer therapy. Studies have reported that related compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor progression. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of cyclooxygenase enzymes .

Antiparasitic Activity

Notably, pyrazole derivatives have demonstrated promising activity against parasitic infections. For instance, compounds similar to this one have been evaluated for their antileishmanial and antimalarial effects, showing IC50 values significantly lower than standard treatments .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Receptor Binding: It can bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses .

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Antimicrobial Efficacy: A study found that a derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, achieving a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
  • Anticancer Activity: Research demonstrated that certain pyrazole-based compounds inhibited growth in human cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antiparasitic Effects: A recent investigation revealed that a closely related compound displayed superior antipromastigote activity against Leishmania species compared to standard drugs like miltefosine .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1,3-DimethylpyrazolePyrazole ringKnown for anti-inflammatory properties
CyclopentylamineCyclopentane structureSimple amine without heterocyclic substitution
2-AminoindaneIndane structureExhibits different biological activity
Pyrazolo[3,4-b]quinolinePyrazole fused with quinolinePotential anticancer properties

The uniqueness of this compound lies in its combination of a cyclopentane ring with a bioactive pyrazole moiety, enhancing its therapeutic profile compared to other similar compounds.

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